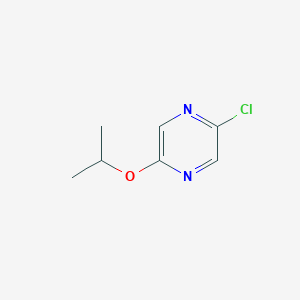

2-Chloro-5-isopropoxypyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-propan-2-yloxypyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-5(2)11-7-4-9-6(8)3-10-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWVIVIQFIZPXEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CN=C(C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856498 | |

| Record name | 2-Chloro-5-[(propan-2-yl)oxy]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1081522-65-7 | |

| Record name | 2-Chloro-5-[(propan-2-yl)oxy]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-isopropoxypyrazine: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-Chloro-5-isopropoxypyrazine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, physicochemical properties, and strategic applications, grounding our discussion in established chemical principles and field-proven insights.

Introduction: The Strategic Value of the Pyrazine Scaffold

Substituted pyrazines are a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1] Their prevalence stems from the pyrazine ring's unique electronic properties as an electron-deficient aromatic system, which renders it susceptible to a variety of chemical transformations.[2] Furthermore, the nitrogen atoms in the pyrazine ring are excellent hydrogen bond acceptors, facilitating strong and specific interactions with biological targets. The incorporation of a chlorine atom and an isopropoxy group, as in this compound, offers a synthetically versatile platform for the development of novel molecular entities. The chlorine atom serves as a convenient leaving group for nucleophilic aromatic substitution (SNAr) and a handle for various cross-coupling reactions, while the isopropoxy moiety can modulate lipophilicity and engage in hydrophobic interactions within a protein's binding pocket.

Synthesis of this compound: A Mechanistic Approach

The most direct and industrially scalable synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the inherent electrophilicity of a di-substituted pyrazine precursor.

The SNAr Pathway: A Favored Mechanism

The pyrazine ring's electron-deficient nature, a consequence of the two electronegative nitrogen atoms, makes it highly susceptible to attack by nucleophiles.[1] This property is the foundation of the SNAr mechanism for the synthesis of this compound. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Experimental Protocol: Synthesis from 2,5-Dichloropyrazine

This protocol is a self-validating system, grounded in established principles of SNAr on chloro-heterocycles.[2]

Materials:

-

2,5-Dichloropyrazine

-

Isopropanol (anhydrous)

-

Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide

-

Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Alkoxide Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous isopropanol (10 equivalents) and anhydrous THF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases. This in-situ formation of sodium isopropoxide is critical for the subsequent nucleophilic attack.

-

SNAr Reaction: Dissolve 2,5-Dichloropyrazine (1.0 equivalent) in anhydrous THF and add it dropwise to the freshly prepared sodium isopropoxide solution at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride to neutralize any unreacted sodium isopropoxide. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its downstream products.

| Property | Value |

| CAS Number | 1081522-65-7[3] |

| Molecular Formula | C₇H₉ClN₂O[4] |

| Molecular Weight | 172.61 g/mol [4] |

| Appearance | Predicted: Colorless to pale yellow oil or low melting solid |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) |

Predicted Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.0-8.2 (d, 2H, pyrazine protons)

-

δ 5.2-5.4 (sept, 1H, -CH(CH₃)₂)

-

δ 1.4-1.5 (d, 6H, -CH(CH₃)₂)

-

Rationale: The pyrazine protons are expected to appear in the aromatic region, downfield due to the electron-withdrawing nature of the ring nitrogens and the chlorine atom. The methine proton of the isopropoxy group will be a septet, coupled to the six equivalent methyl protons, which will appear as a doublet further upfield.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 155-160 (C-O)

-

δ 140-145 (C-Cl)

-

δ 135-140 (CH, pyrazine)

-

δ 130-135 (CH, pyrazine)

-

δ 70-75 (-CH(CH₃)₂)

-

δ 20-25 (-CH(CH₃)₂)

-

Rationale: The carbon attached to the oxygen will be the most downfield of the sp³ carbons, while the carbon bearing the chlorine will also be significantly downfield. The pyrazine ring carbons will appear in the aromatic region.[6][7]

-

-

Mass Spectrometry (EI):

-

m/z (%): 172/174 (M⁺, M⁺+2, ~3:1 ratio), 157/159, 130/132

-

Rationale: The molecular ion peak should exhibit the characteristic 3:1 isotopic pattern for a single chlorine atom. Fragmentation would likely involve the loss of a methyl group and subsequent loss of propene from the isopropoxy group.

-

-

Infrared (IR) Spectroscopy (neat):

-

ν (cm⁻¹): ~3050-3100 (C-H, aromatic), 2850-3000 (C-H, aliphatic), ~1550-1600 (C=N, C=C, aromatic ring), ~1200-1300 (C-O, ether), ~700-800 (C-Cl)

-

Rationale: The spectrum will be characterized by aromatic and aliphatic C-H stretching, aromatic ring stretching vibrations, a strong C-O ether stretch, and a C-Cl stretch in the fingerprint region.[8]

-

Applications in Drug Discovery and Development

The strategic placement of a reactive chlorine atom and a modulating isopropoxy group makes this compound a valuable intermediate in the synthesis of complex molecules for drug discovery.[9]

The chlorine atom can be readily displaced by a variety of nucleophiles, such as primary and secondary amines, thiols, and other alkoxides, to introduce further diversity.[1] This allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies. Moreover, the chloro-substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[1] These powerful reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, facilitating the construction of complex bi-aryl and amino-aryl structures commonly found in kinase inhibitors and other targeted therapies.

Safety and Handling

As with any chlorinated organic compound, appropriate safety precautions must be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a strategically important and versatile building block in organic synthesis, particularly for applications in medicinal chemistry. Its synthesis via nucleophilic aromatic substitution is a robust and scalable process. The presence of two distinct functional handles—a reactive chlorine atom and a modulating isopropoxy group—provides a platform for the efficient construction of diverse and complex molecular architectures. A thorough understanding of its synthesis, properties, and reactivity is paramount for its effective utilization in the discovery and development of novel therapeutics.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 1081522-65-7 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. researchgate.net [researchgate.net]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An Inquiry into the Uncharacterized Mechanism of Action of 2-Chloro-5-isopropoxypyrazine

Senior Application Scientist Commentary: In the landscape of chemical biology and drug discovery, it is not uncommon to encounter compounds with defined structures but undisclosed or largely uninvestigated biological activities. 2-Chloro-5-isopropoxypyrazine is one such molecule. Despite its availability from chemical suppliers and its clear chemical identity, a thorough search of the public scientific literature and patent databases reveals a significant gap in our understanding of its mechanism of action. This technical guide, therefore, serves not as a definitive manual on its biological function, but as a foundational document outlining the current state of knowledge—or lack thereof—and proposing a strategic, multi-pronged approach for its systematic characterization. For researchers and drug development professionals, this guide provides a roadmap for elucidating the therapeutic potential of this and other similarly uncharacterized small molecules.

Part 1: Current Knowledge and Structural Analogs

As of the latest literature review, there are no published studies that specifically detail the biological targets or pharmacological effects of this compound. The compound is listed in several chemical supplier catalogs, confirming its synthesis and commercial availability. Its structure, featuring a substituted pyrazine ring, suggests potential interactions with a variety of biological targets, as pyrazine and its derivatives are known to be privileged scaffolds in medicinal chemistry.

The pyrazine ring is a core component of numerous biologically active compounds, including approved drugs and clinical candidates. These molecules exhibit a wide range of activities, from kinase inhibition to acting as receptor agonists or antagonists. The presence of a chlorine atom and an isopropoxy group on the pyrazine ring of this compound will significantly influence its electronic and steric properties, and therefore its potential binding interactions. For instance, halogen atoms can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

While direct data is absent, we can draw limited inferences from related structures. For example, various substituted pyrazines have been investigated for their potential as anticancer, antibacterial, and antiviral agents. However, it is crucial to underscore that small changes in chemical structure can lead to dramatic shifts in biological activity, a concept known as the "activity cliff." Therefore, direct extrapolation of the mechanism of action from analogs is speculative and requires rigorous experimental validation.

Part 2: A Proposed Strategy for Mechanistic Elucidation

To systematically investigate the mechanism of action of this compound, a tiered experimental approach is recommended. This strategy is designed to first identify its biological effects at a cellular level and then to deconvolve the specific molecular targets and pathways involved.

Tier 1: Phenotypic Screening and Target Class Identification

The initial step is to perform broad phenotypic screening to identify any observable effects of the compound on cell behavior. This provides a functional readout from which to generate initial hypotheses about its mechanism.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

-

Cell Line Selection: A panel of well-characterized human cell lines representing diverse tissue origins (e.g., A549 lung carcinoma, MCF7 breast carcinoma, U2OS osteosarcoma) should be utilized.

-

Compound Treatment: Cells are seeded in 384-well microplates and treated with a concentration range of this compound (e.g., from 10 nM to 100 µM) for 24 to 72 hours.

-

Staining: Following treatment, cells are fixed and stained with a cocktail of fluorescent dyes to label key cellular components, such as the nucleus (Hoechst 33342), cytoplasm (CellMask Deep Red), and cytoskeleton (Phalloidin-iFluor 488).

-

Image Acquisition: Automated high-content imaging systems are used to capture multi-channel fluorescence images of the cells.

-

Image Analysis: Sophisticated image analysis software is employed to extract a multitude of quantitative descriptors of cellular morphology and phenotype (e.g., cell count, nuclear size and shape, cytoskeletal texture, mitochondrial integrity).

-

Data Analysis: The resulting multiparametric dataset is analyzed to identify statistically significant phenotypic changes induced by the compound. Machine learning algorithms can be used to cluster the phenotypic profile of this compound with those of reference compounds with known mechanisms of action.

Causality and Self-Validation: This high-content approach provides a rich, unbiased dataset. A dose-dependent and reproducible phenotypic signature is the first critical piece of evidence. The inclusion of a diverse panel of reference compounds with known mechanisms (e.g., DNA damaging agents, microtubule stabilizers, kinase inhibitors) serves as an internal validation system, allowing for the classification of the unknown compound's effects.

Diagram: Tier 1 Experimental Workflow

Caption: Tier 1 Workflow for Phenotypic Screening.

Tier 2: Target Identification and Validation

Based on the hypotheses generated in Tier 1, the next phase focuses on identifying the specific molecular target(s) of this compound.

Experimental Approaches for Target Identification:

-

Affinity-Based Methods:

-

Chemical Proteomics: This involves synthesizing a derivative of this compound with a reactive group and an affinity tag (e.g., biotin). This "bait" is incubated with cell lysates, and the proteins that covalently bind to it are pulled down and identified by mass spectrometry.

-

Drug Affinity Responsive Target Stability (DARTS): This technique relies on the principle that the binding of a small molecule can stabilize its target protein against proteolysis. Cell lysates are treated with the compound, followed by digestion with a protease. The stabilized proteins are then identified by comparing the protein bands on an SDS-PAGE gel or by quantitative mass spectrometry.

-

-

Genetic and Genomic Approaches:

-

CRISPR-Cas9 Screening: Genome-wide CRISPR screens can be performed to identify genes whose knockout confers resistance or sensitivity to this compound. This can point to the target itself or to key components of the pathway it modulates.

-

Transcriptomic Profiling (RNA-seq): Analyzing the changes in gene expression in cells treated with the compound can provide insights into the cellular pathways that are affected.

-

Target Validation:

Once putative targets are identified, they must be validated through orthogonal assays. This may include:

-

In Vitro Binding Assays: Direct binding between the compound and the purified recombinant target protein can be measured using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

-

Enzymatic Assays: If the target is an enzyme, the inhibitory or activating effect of the compound on its activity can be quantified.

-

Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm that the compound binds to its target in a cellular context.

Diagram: Tier 2 Target Identification and Validation Funnel

Caption: Tier 2 Funnel for Target ID and Validation.

Part 3: Downstream Pathway Analysis and In Vivo Characterization

With a validated molecular target, the final stage of the investigation involves mapping the downstream signaling consequences of target engagement and assessing the compound's activity in a more complex biological system.

-

Pathway Analysis: Techniques such as phosphoproteomics and Western blotting can be used to elucidate the signaling pathways that are modulated by this compound. This provides a detailed picture of the cellular response to the compound.

-

In Vivo Studies: If the in vitro data is promising, the compound's pharmacokinetic and pharmacodynamic properties can be evaluated in animal models. This is a critical step in assessing its potential as a therapeutic agent.

Conclusion

The mechanism of action of this compound is currently an open question. However, this lack of data presents a unique opportunity for discovery. By employing a systematic and multi-tiered approach, beginning with unbiased phenotypic screening and progressing through rigorous target identification and validation, the biological function of this enigmatic molecule can be unraveled. The insights gained from such an investigation will not only shed light on the therapeutic potential of this compound but will also contribute to our broader understanding of the chemical space of substituted pyrazines in drug discovery.

References

As this guide addresses a compound with no publicly available mechanism of action studies, a traditional reference list of papers on its specific activity cannot be compiled. The references would be to the general methodologies and concepts discussed.

Spectroscopic Characterization of 2-Chloro-5-isopropoxypyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-5-isopropoxypyrazine (CAS No. 1081522-65-7).[1][2][3] As a key intermediate in various synthetic applications, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount. This document presents a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental spectra are not publicly available, this guide offers a robust, predicted dataset based on fundamental spectroscopic principles and data from analogous structures.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C₇H₉ClN₂O and a molecular weight of 172.61 g/mol .[1][2] The pyrazine ring, substituted with an electron-withdrawing chlorine atom and an electron-donating isopropoxy group, creates a distinct electronic environment that is reflected in its spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following are the predicted ¹H and ¹³C NMR spectra for this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyrazine ring and the protons of the isopropoxy group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrazine H-3 | 7.9 - 8.1 | Singlet | - |

| Pyrazine H-6 | 7.6 - 7.8 | Singlet | - |

| Isopropoxy CH | 4.8 - 5.0 | Septet | ~6.0 |

| Isopropoxy CH₃ | 1.3 - 1.5 | Doublet | ~6.0 |

The downfield chemical shifts of the pyrazine protons are due to the deshielding effect of the electronegative nitrogen atoms in the aromatic ring. The isopropoxy methine proton appears as a septet due to coupling with the six equivalent methyl protons, which in turn appear as a doublet.

Caption: ¹H NMR assignments for this compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C-Cl) | 150 - 155 |

| C-5 (C-O) | 158 - 162 |

| C-3 | 130 - 135 |

| C-6 | 125 - 130 |

| Isopropoxy CH | 70 - 75 |

| Isopropoxy CH₃ | 20 - 25 |

The carbons directly attached to the electronegative chlorine and oxygen atoms (C-2 and C-5) are expected to be the most downfield. The chemical shifts of the pyrazine ring carbons are influenced by the substituents and the ring nitrogens.[4][5]

Caption: ¹³C NMR assignments for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2980 - 2940 | C-H stretch (aliphatic) | Medium-Strong |

| ~3050 | C-H stretch (aromatic) | Weak |

| 1580 - 1450 | C=C and C=N stretch (aromatic ring) | Medium-Strong |

| 1250 - 1200 | C-O stretch (aryl-alkyl ether) | Strong |

| 850 - 800 | C-H out-of-plane bend (aromatic) | Strong |

| 750 - 700 | C-Cl stretch | Medium-Strong |

The IR spectrum is expected to be characterized by the C-H stretching vibrations of the isopropoxy group and the pyrazine ring, the characteristic aromatic ring stretching vibrations, a strong C-O stretching band for the ether linkage, and a C-Cl stretching absorption.[6][7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Interpretation |

| 172/174 | Molecular ion (M⁺) peak with ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes |

| 157/159 | Loss of CH₃ |

| 130 | Loss of C₃H₇ (isopropyl group) |

| 115 | Loss of isopropoxy group (OC₃H₇) |

The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of chlorine. The fragmentation is likely to proceed through the loss of the isopropyl group or the entire isopropoxy moiety.

Sources

- 1. 1081522-65-7|this compound|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 1081522-65-7 [chemicalbook.com]

- 4. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 7. m.youtube.com [m.youtube.com]

- 8. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]

An In-depth Technical Guide to 2-Chloro-5-isopropoxypyrazine: Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Physicochemical Properties

2-Chloro-5-isopropoxypyrazine is a substituted pyrazine derivative. The pyrazine ring, a diazine with nitrogen atoms at positions 1 and 4, is a common scaffold in pharmacologically active compounds. The chloro and isopropoxy substituents on the pyrazine ring of this particular molecule significantly influence its electronic properties and reactivity, making it a valuable intermediate in organic synthesis.

Chemical Structure and IUPAC Name

The definitive IUPAC name for this compound is 2-chloro-5-(propan-2-yloxy)pyrazine .[1][2] Its chemical structure is depicted below:

Caption: Chemical structure of this compound.

Physicochemical Data Summary

A compilation of the key physicochemical properties of this compound is presented in the table below. This information is primarily sourced from chemical supplier databases.

| Property | Value | Source(s) |

| CAS Number | 1081522-65-7 | [1][3] |

| Molecular Formula | C₇H₉ClN₂O | [1][3] |

| Molecular Weight | 172.61 g/mol | [1][3] |

| Purity | ≥97% (typical) | [1] |

| SMILES | CC(C)OC1=CN=C(C=N1)Cl | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [3] |

Synthesis and Characterization

Synthetic Approaches: An Overview

A general, hypothetical workflow for the synthesis is presented below. It is crucial to note that this is a theoretical pathway and would require experimental validation.

Caption: Hypothetical synthetic workflow for this compound.

The key transformation in this proposed synthesis is a Williamson ether synthesis, a well-established reaction in organic chemistry. The hydroxyl group of 5-chloropyrazin-2-ol would be deprotonated by a suitable base to form an alkoxide, which then acts as a nucleophile, attacking the isopropylating agent. The choice of base and solvent is critical to ensure good yield and minimize side reactions.

Characterization Techniques

The structural confirmation and purity assessment of this compound would rely on standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the connectivity of the atoms and the presence of the isopropoxy group and the pyrazine ring protons.

-

Mass Spectrometry (MS): This would be used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy would help identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as C-O, C-N, and C-Cl bonds.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final compound.

While some chemical suppliers indicate the availability of this data, it is not publicly accessible in detail.[3]

Applications in Research and Drug Discovery

This compound serves as a valuable building block in medicinal chemistry and organic synthesis.[5][6] The pyrazine moiety is a key component in numerous FDA-approved drugs, and the presence of a chloro-substituent provides a reactive handle for further chemical modifications, such as cross-coupling reactions.

Role as a Synthetic Intermediate

The chlorine atom at the 2-position of the pyrazine ring is susceptible to nucleophilic substitution, making it an excellent site for introducing new functional groups. This allows for the diversification of the core structure, which is a fundamental strategy in the development of new drug candidates. The isopropoxy group can also influence the compound's solubility and metabolic stability.

Significance of Chloro-Substituted Heterocycles in Medicinal Chemistry

Chlorine is a common substituent in many pharmaceuticals and can significantly impact a molecule's biological activity.[7][8] It can modulate factors such as:

-

Lipophilicity: Affecting cell membrane permeability and oral absorption.

-

Metabolic Stability: Blocking sites of metabolism can increase a drug's half-life.

-

Binding Affinity: The chloro group can participate in halogen bonding or other interactions with biological targets.

The strategic incorporation of chlorine into heterocyclic scaffolds like pyrazine is a well-established approach in the design of new therapeutic agents.[7]

Safety and Handling

A safety data sheet (SDS) is available for this compound, and it is essential to consult this document before handling the compound.[9] As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The compound should be handled in a well-ventilated area, preferably a fume hood.

Conclusion

This compound is a chemical intermediate with considerable potential in the fields of medicinal chemistry and materials science. Its structural features, particularly the reactive chloro-substituent on the pyrazine core, make it an attractive building block for the synthesis of more complex molecules. While detailed experimental data on its synthesis and spectral characterization are not widely published, this guide provides a foundational understanding of its properties and potential applications based on available information and analogy to similar compounds. Further research into this molecule could unveil novel applications and contribute to the development of new chemical entities with valuable properties.

References

- Google Patents. CN112979565B - Synthetic method of 2-chloro-5- (difluoromethoxy) pyrazine.

-

ResearchGate. Preparation of the 2-chloro-5-trifluoromethoxypyrazine. [Link]

-

Patsnap. Preparation method of 2-chloro-5-hydroxypyrimidine - Eureka. [Link]

-

SpectraBase. SpectraBase. [Link]

-

SpectraBase. 2-Chloro-4-ethylamino-6-isopropylamino-s-triazine. [Link]

- Google Patents. CN110845426A - Preparation method of 2-chloro-5-cyanopyrimidine compound.

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

- Google Patents.

- Google Patents.

-

ResearchGate. A “building block triangle” representing building blocks for medicinal chemistry. [Link]

-

PubChem. 2-Chloro-5-nitropyridine. [Link]

-

PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

MDPI. Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. cas 1081522-65-7|| where to buy this compound [french.chemenu.com]

- 3. 1081522-65-7|this compound|BLD Pharm [bldpharm.com]

- 4. CN112979565B - Synthetic method of 2-chloro-5- (difluoromethoxy) pyrazine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-isopropoxypyrazine: Starting Materials and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-Chloro-5-isopropoxypyrazine, a key heterocyclic compound with applications in medicinal chemistry and materials science. The guide details two principal synthetic strategies, starting from either 2,5-Dichloropyrazine or 5-Chloro-2-hydroxypyrazine. Each route is presented with detailed experimental protocols, mechanistic insights, and process visualizations to aid researchers in the practical application of these methodologies. A comparative analysis of the synthetic pathways is also included to inform the selection of the most suitable route based on factors such as starting material availability, scalability, and overall efficiency.

Introduction to this compound

This compound is a disubstituted pyrazine derivative that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The pyrazine ring is a privileged scaffold in drug discovery, and the specific substitution pattern of a chloro group at the 2-position and an isopropoxy group at the 5-position offers versatile handles for further chemical modifications. The chloro substituent can participate in various cross-coupling reactions, while the isopropoxy group modulates the electronic properties and lipophilicity of the molecule.

This guide will explore the two most logical and field-proven synthetic approaches to this compound, providing the necessary detail for researchers to replicate and adapt these methods in a laboratory setting.

Synthetic Route I: Nucleophilic Aromatic Substitution of 2,5-Dichloropyrazine

This is the most direct and commonly employed strategy for the synthesis of this compound. It involves the selective monosubstitution of one chlorine atom in 2,5-dichloropyrazine with an isopropoxide nucleophile. The electron-deficient nature of the pyrazine ring facilitates this nucleophilic aromatic substitution (SNAr) reaction.[1]

Synthesis of the Starting Material: 2,5-Dichloropyrazine

A common and reliable method for the preparation of 2,5-dichloropyrazine is through a Sandmeyer-type reaction starting from 5-chloropyrazin-2-amine.[2]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-chloropyrazin-2-amine (1.0 eq) in concentrated hydrochloric acid. Cool the stirred solution to -10 °C using an ice-salt bath.

-

Diazotization: Slowly add an aqueous solution of sodium nitrite (1.1-1.5 eq) to the reaction mixture at -10 °C over a period of 1 hour, ensuring the temperature is maintained.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour. Then, allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Work-up and Purification: Carefully neutralize the reaction mixture with a 50% aqueous sodium hydroxide solution. Extract the product with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2,5-dichloropyrazine.[2]

Caption: Synthesis of 2,5-Dichloropyrazine.

Synthesis of this compound

The final step in this route is the nucleophilic aromatic substitution of one of the chlorine atoms in 2,5-dichloropyrazine with isopropoxide. Sodium isopropoxide is a common reagent for this transformation.

-

Preparation of Isopropoxide: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous isopropanol. Carefully add sodium metal (1.0-1.2 eq) portion-wise at 0 °C to generate sodium isopropoxide in situ.

-

Reaction: Once the sodium has completely reacted, add a solution of 2,5-dichloropyrazine (1.0 eq) in anhydrous isopropanol. Allow the reaction mixture to warm to room temperature and then heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and carefully quench with water. Remove the isopropanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield this compound.[1]

Sources

The Multifaceted Biological Activities of Pyrazine Derivatives: A Technical Guide for Drug Discovery and Development

Introduction: The Pyrazine Scaffold - A Privileged Motif in Bioactive Compounds

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1,4-positions, represents a cornerstone in the architecture of biologically active molecules.[1] Its unique electronic properties, including its electron-deficient nature and ability to participate in hydrogen bonding, make it a versatile scaffold for designing compounds that can interact with a wide array of biological targets.[2][3] This inherent versatility has led to the discovery and development of numerous pyrazine-containing drugs with diverse pharmacological applications, solidifying its status as a "privileged structure" in medicinal chemistry.[2][4] This technical guide provides an in-depth exploration of the known biological activities of pyrazine derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into their significant roles as anticancer, antimicrobial, and anti-inflammatory agents, with a special focus on their function as kinase inhibitors. Furthermore, this guide will extend into the realm of agriculture, where pyrazine derivatives have emerged as effective pesticides and herbicides.[5][6]

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrazine derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms crucial for tumor growth and survival.[7][8] Their ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways has been extensively documented.[2][7]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of pyrazine derivatives are often attributed to their ability to interfere with critical cellular processes. A prominent mechanism is the inhibition of protein kinases, enzymes that play a pivotal role in cell signaling pathways controlling proliferation, survival, and apoptosis.[9][10] By acting as ATP-competitive inhibitors, pyrazine-based compounds can block the activity of kinases that are often dysregulated in cancer.[9]

Furthermore, some pyrazine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. For example, compound 48, a chalcone-pyrazine derivative, was found to induce apoptosis in BEL-7402 human hepatoma cells.[2] Another mechanism involves the inhibition of thioredoxin reductase (TrxR), leading to an accumulation of reactive oxygen species (ROS) and subsequent cell death, as demonstrated by the ligustrazine-curcumin hybrid, compound 79.[2]

Key Signaling Pathways Targeted by Pyrazine Derivatives

Several critical signaling pathways implicated in cancer have been identified as targets for pyrazine derivatives. These include:

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[11] Pyrazine-based inhibitors have been developed to target components of this pathway, offering a therapeutic strategy for various cancers where this pathway is hyperactivated.[10][12][13]

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription pathway is crucial for cytokine signaling and is often constitutively active in hematological malignancies and some solid tumors.[5] Pyrazine derivatives have been designed as potent inhibitors of JAK kinases, demonstrating their potential in treating these cancers.[14][15][16]

-

Receptor Tyrosine Kinases (RTKs): RTKs such as FLT3, AXL, and EGFR are frequently mutated or overexpressed in various cancers.[3][17] Pyrazine-containing compounds like Gilteritinib have shown potent inhibitory activity against these kinases, leading to their clinical use.[3]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by pyrazine derivatives.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected pyrazine derivatives against various human cancer cell lines.

| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcone-Pyrazine Hybrid (49) | A549 (Lung) | 0.13 | [18] |

| Chalcone-Pyrazine Hybrid (49) | Colo-205 (Colon) | 0.19 | [18] |

| Chalcone-Pyrazine Hybrid (50) | MCF-7 (Breast) | 0.18 | [18] |

| Chalcone-Pyrazine Hybrid (51) | MCF-7 (Breast) | 0.012 | [18] |

| Chalcone-Pyrazine Hybrid (51) | A549 (Lung) | 0.045 | [18] |

| Chalcone-Pyrazine Hybrid (51) | DU-145 (Prostate) | 0.33 | [18] |

| Ligustrazine-Curcumin Hybrid (79-81) | A549 (Lung) | 0.60 - 2.85 | [2] |

| Flavono-Pyrazine Hybrid (89) | MCF-7 (Breast) | 10.43 | [18] |

| Flavono-Pyrazine Hybrid (88, 90) | HT-29 (Colon) | 10.67, 10.90 | [18] |

| Coumarin-Pyrazine Hybrid (97) | HCT116 (Colon) | 0.9 | [2] |

Antimicrobial Activity: A New Frontier Against Drug Resistance

The rise of multidrug-resistant pathogens poses a significant global health threat, necessitating the development of novel antimicrobial agents.[19] Pyrazine derivatives have emerged as a promising class of compounds with broad-spectrum activity against various bacteria and fungi.[20][21]

Antibacterial and Antifungal Properties

Numerous studies have demonstrated the efficacy of pyrazine derivatives against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[20] For instance, a series of triazolo[4,3-a]pyrazine derivatives showed moderate to good antibacterial activities, with compound 2e exhibiting superior activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 16 µg/mL).[20] Another study highlighted that the presence of a free amino group on the pyrazine or pyrimidine ring contributed to the antimicrobial activity of the synthesized compounds.[21]

The antitubercular activity of pyrazinamide, a pyrazine derivative, is a classic example of the potent antimicrobial properties of this scaffold. It remains a cornerstone of first-line tuberculosis treatment.[21]

Experimental Protocol: Microbroth Dilution Assay for MIC Determination

The minimum inhibitory concentration (MIC) is a critical parameter for evaluating the potency of an antimicrobial agent. The microbroth dilution method is a standardized and widely used technique for this purpose.

Objective: To determine the lowest concentration of a pyrazine derivative that inhibits the visible growth of a specific microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Pyrazine derivative stock solution

-

Sterile diluent (e.g., sterile water or saline)

-

Multichannel pipette

-

Incubator

Procedure:

-

Preparation of Antimicrobial Dilutions: a. Prepare a series of two-fold dilutions of the pyrazine derivative in the appropriate growth medium in the wells of the microtiter plate. The final volume in each well should be 50 µL or 100 µL. b. Include a positive control well (medium with inoculum, no drug) and a negative control well (medium only).

-

Inoculum Preparation: a. Prepare a bacterial or fungal suspension in sterile broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. b. Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

-

Inoculation: a. Add an equal volume of the diluted inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

-

Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or at an appropriate temperature and duration for fungi.

-

Reading the Results: a. Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the pyrazine derivative in which there is no visible growth.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microbroth Dilution | MI [microbiology.mlsascp.com]

- 7. scispace.com [scispace.com]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. tandfonline.com [tandfonline.com]

- 10. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 3-Amido pyrrolopyrazine JAK kinase inhibitors: development of a JAK3 vs JAK1 selective inhibitor and evaluation in cellular and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ajchem-a.com [ajchem-a.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

The Strategic Role of 2-Chloro-5-isopropoxypyrazine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazine Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazine core, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in the design of novel therapeutics.[1] Its unique electronic properties, including its electron-deficient nature, and its capacity for hydrogen bonding, make it a valuable pharmacophore in a multitude of drug candidates.[2] Pyrazine derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiparasitic effects.[3][4] In the realm of targeted therapies, the pyrazine moiety is frequently found in kinase inhibitors, where the nitrogen atoms can act as crucial hydrogen bond acceptors in the ATP-binding pocket of kinases.[5]

This technical guide focuses on a specific and highly versatile pyrazine derivative: 2-Chloro-5-isopropoxypyrazine . We will delve into its synthesis, reactivity, and strategic applications, providing field-proven insights and detailed experimental context to empower researchers in their drug discovery endeavors.

Physicochemical Properties of this compound

A clear understanding of the fundamental properties of a building block is essential for its effective utilization in synthesis.

| Property | Value | Source |

| CAS Number | 1081522-65-7 | [6] |

| Molecular Formula | C₇H₉ClN₂O | [6] |

| Molecular Weight | 172.61 g/mol | [6] |

| Appearance | Not explicitly stated, but related compounds are often solids or oils. | |

| SMILES | CC(C)OC1=CN=C(Cl)C=N1 | [6] |

Synthesis of this compound: A Tale of Two Halogens

The most prevalent and industrially scalable synthesis of this compound leverages the differential reactivity of the two chlorine atoms in 2,5-dichloropyrazine through a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient pyrazine ring is highly activated towards nucleophilic attack, making this a facile and efficient transformation.[7][8]

The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The pyrazine ring's two nitrogen atoms withdraw electron density, rendering the carbon atoms electrophilic and susceptible to attack by nucleophiles.[7] In 2,5-dichloropyrazine, this effect is pronounced, allowing for the sequential displacement of the chlorine atoms. The first substitution is generally faster than the second, enabling the isolation of monosubstituted products by carefully controlling the reaction stoichiometry.[8]

Causality in Experimental Design:

-

Choice of Starting Material: 2,5-Dichloropyrazine is the logical and readily available precursor. Its symmetrical nature simplifies the initial substitution, as both chlorine atoms are equivalent.

-

Nucleophile Generation: Isopropanol is deprotonated by a strong base to form the isopropoxide nucleophile. The choice of base is critical; sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are commonly employed to ensure complete and irreversible deprotonation, driving the reaction forward.

-

Solvent Selection: Anhydrous polar aprotic solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are ideal. They effectively solvate the cation of the base and the alkoxide without participating in the reaction. The absence of water is crucial to prevent quenching of the strong base and the isopropoxide.

-

Temperature Control: The reaction is typically initiated at a low temperature (e.g., 0 °C) during the addition of the base to manage the exothermicity of the deprotonation. The reaction is then allowed to warm to room temperature or gently heated to ensure completion.

Detailed Experimental Protocol: Synthesis via SNAr

This protocol is a representative procedure based on established methodologies for the synthesis of analogous 2-alkoxy-5-chloropyrazines.[7][8]

Materials:

-

2,5-Dichloropyrazine

-

Anhydrous Isopropanol

-

Sodium Hydride (60% dispersion in mineral oil) or Potassium tert-Butoxide

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous isopropanol (1.2 equivalents) and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium isopropoxide.

-

In a separate flask, dissolve 2,5-dichloropyrazine (1.0 equivalent) in anhydrous THF.

-

Slowly add the solution of 2,5-dichloropyrazine to the stirred solution of sodium isopropoxide at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

// Nodes start [label="2,5-Dichloropyrazine", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Isopropanol + NaH\nin THF", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges reagents -> start [label="Nucleophilic Aromatic\nSubstitution (SNAr)", color="#4285F4"]; start -> product [color="#4285F4"]; }

Figure 1: Synthetic pathway for this compound.

Chemical Reactivity and Strategic Applications in Drug Discovery

The true utility of this compound lies in its capacity as a versatile building block for the synthesis of more complex molecules. The remaining chlorine atom at the 2-position is amenable to a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities.

Palladium-Catalyzed Cross-Coupling Reactions: The Gateway to Molecular Diversity

The chloro group on the pyrazine ring is an excellent handle for palladium-catalyzed cross-coupling reactions, which are workhorse transformations in modern medicinal chemistry.

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting the chloropyrazine with an organoboron reagent (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base.[1] This reaction is instrumental for introducing aryl, heteroaryl, or alkyl groups at the 2-position, significantly expanding the chemical space accessible from this compound.

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[9] It allows for the coupling of the chloropyrazine with a wide range of primary and secondary amines, amides, and other N-nucleophiles. This is particularly relevant in the synthesis of kinase inhibitors, where an amino group at this position often forms a key hydrogen bond with the hinge region of the kinase.

Causality in Cross-Coupling Experimental Design:

-

Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is paramount for reaction efficiency. The ligand stabilizes the palladium center and facilitates the catalytic cycle. For challenging substrates, specialized phosphine ligands are often required.

-

Base Selection: A base is necessary to activate the organoboron reagent in Suzuki couplings and to deprotonate the amine in Buchwald-Hartwig reactions. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu) can significantly impact the reaction outcome.

-

Solvent and Temperature: The solvent must be compatible with the reagents and capable of reaching the temperatures required for the reaction to proceed at a reasonable rate. Common solvents include toluene, dioxane, and DMF.

// Nodes start [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; suzuki_reagent [label="R-B(OH)₂", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; buchwald_reagent [label="R₂NH", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; suzuki_product [label="2-R-5-isopropoxypyrazine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; buchwald_product [label="2-(R₂N)-5-isopropoxypyrazine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> suzuki_product [label="Suzuki Coupling\n(Pd catalyst, base)", color="#4285F4"]; suzuki_reagent -> suzuki_product [style=invis]; start -> buchwald_product [label="Buchwald-Hartwig Amination\n(Pd catalyst, base)", color="#34A853"]; buchwald_reagent -> buchwald_product [style=invis]; }

Figure 2: Key cross-coupling reactions of this compound.

Application Showcase: this compound in Kinase Inhibitor Synthesis

While specific, publicly available examples of this compound in late-stage clinical candidates are not yet prevalent, its structural motifs are highly relevant to the design of kinase inhibitors. For instance, the 2-amino-5-alkoxypyrazine scaffold is a common feature in inhibitors of Nek2, a mitotic kinase implicated in cancer.[10] The isopropoxy group can provide favorable hydrophobic interactions in the binding pocket, while the amino group, introduced via a Buchwald-Hartwig reaction, can form the critical hinge-binding interaction.

Hypothetical Experimental Workflow: Synthesis of a Nek2 Inhibitor Fragment

This workflow illustrates how this compound could be used to synthesize a key fragment of a hypothetical Nek2 inhibitor.

Step 1: Buchwald-Hartwig Amination

-

Combine this compound (1.0 equivalent), a desired amine (e.g., aniline, 1.1 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand), and a base (e.g., sodium tert-butoxide) in an appropriate solvent (e.g., toluene).

-

Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

-

Work up the reaction by quenching with water, extracting with an organic solvent, and purifying by column chromatography to yield the 2-amino-5-isopropoxypyrazine derivative.

Step 2: Further Functionalization (if required)

The resulting compound can be further modified at other positions, if the initial amine contained additional functional groups, to build up the final inhibitor structure.

Conclusion and Future Outlook

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis via nucleophilic aromatic substitution and the reactivity of its remaining chloro group in palladium-catalyzed cross-coupling reactions provide a robust platform for the generation of diverse molecular libraries. As the demand for novel, targeted therapeutics, particularly in the area of kinase inhibitors, continues to grow, the strategic application of well-designed heterocyclic intermediates like this compound will undoubtedly play a pivotal role in the development of the next generation of medicines.

References

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules. [URL not available][3]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). ResearchGate. [URL not available][4]

-

Molecular Interactions of Pyrazine-Based Compounds to Proteins. (2020). Journal of Medicinal Chemistry. [URL not available][2]

-

Experimental Protocols for Nucleophilic Substitution on 2,5-Dichloropyrazine: A Detailed Guide for Researchers. (n.d.). Benchchem. Retrieved from a URL that is not available.[7]

-

Pyrazines in Drug Discovery. (n.d.). PharmaBlock. [URL not available]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules. [URL not available][1]

-

Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols. (n.d.). Benchchem. Retrieved from a URL that is not available.[8]

-

1081522-65-7 | this compound | Chlorides. (n.d.). Ambeed.com. Retrieved from a URL that is not available.[11]

-

3-Bromo-5-chloropyrazine-2-carbonitrile: A Key Intermediate for the Synthesis of Potent Kinase Inhibitors. (n.d.). Benchchem. Retrieved from a URL that is not available.[12]

-

Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. (2010). Journal of Medicinal Chemistry. [URL not available][10]

-

Synthetic method of 2-chloro-5-(difluoromethoxy) pyrazine. (n.d.). Google Patents. Retrieved from a URL that is not available.[13]

-

Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. (2022). Journal of Medicinal Chemistry. [URL not available][14]

-

Cas List Page. (n.d.). CMO, CDMO. [URL not available]

-

2-Chloropyrazine. (n.d.). TargetMol. [URL not available][15]

-

Process for the production of 2-chloro-5-chloromethyl-pyridine. (n.d.). Google Patents. Retrieved from a URL that is not available.[16]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules. [URL not available][17]

-

170235-18-4,Methyl 6-Bromo-5-methoxMethyl 6-Bromo-5-methoxypyridine-2-carboxylateypyridine-2-carboxylate. (n.d.). AccelaChem. Retrieved from a URL that is not available.[9]

-

2-Chloro-5-cyanopyrazine. (n.d.). Chem-Impex. Retrieved from a URL that is not available.[18]

-

1081522-65-7|this compound|BLD Pharm. (n.d.). BLD Pharm. Retrieved from a URL that is not available.[6]

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [URL not available][5]

Sources

- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1081522-65-7|this compound|BLD Pharm [bldpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. 170235-18-4,Methyl 6-Bromo-5-methoxMethyl 6-Bromo-5-methoxypyridine-2-carboxylateypyridine-2-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 10. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1081522-65-7 | this compound | Chlorides | Ambeed.com [ambeed.com]

- 12. benchchem.com [benchchem.com]

- 13. CN112979565B - Synthetic method of 2-chloro-5- (difluoromethoxy) pyrazine - Google Patents [patents.google.com]

- 14. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-Chloropyrazine | CDK | TargetMol [targetmol.com]

- 16. EP0569947A1 - Process for the production of 2-chloro-5-chloromethyl-pyridine - Google Patents [patents.google.com]

- 17. mdpi.com [mdpi.com]

- 18. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 2-Chloro-5-isopropoxypyrazine: Synthesis, Properties, and Significance in Medicinal Chemistry

This guide provides a comprehensive technical overview of 2-Chloro-5-isopropoxypyrazine, a substituted pyrazine of interest to researchers and professionals in drug development. We will delve into the logical synthetic pathways, physicochemical properties, and the broader historical and scientific context that underscores the importance of this molecular scaffold.

The Pyrazine Nucleus: A Privileged Scaffold in Drug Discovery

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties, including its electron-deficient nature and ability to act as a hydrogen bond acceptor, make it a valuable component in the design of bioactive molecules. The pyrazine moiety is present in numerous natural products and FDA-approved drugs, demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects.[1][3] At least eight drugs containing the pyrazine core are currently on the market in the United States. The synthetic accessibility of the pyrazine ring allows for the creation of diverse chemical libraries, making it a "privileged scaffold" in the quest for novel therapeutics.[4][5]

Synthesis of this compound: A Logical Approach

While a singular seminal publication detailing the initial discovery of this compound (CAS No. 1081522-65-7) is not readily apparent in the public domain, its synthesis can be logically deduced from established and widely practiced methodologies in heterocyclic chemistry. The most probable synthetic route involves a two-step process starting from a readily available dichloropyrazine precursor, followed by a nucleophilic aromatic substitution to introduce the isopropoxy group.

Conceptual Synthetic Pathway

The synthesis is best conceptualized as the introduction of an isopropoxy group onto a chloropyrazine ring. A common and efficient method for forming an ether linkage, such as the one in the isopropoxy substituent, is the Williamson ether synthesis.[6][7][8] This reaction involves the reaction of an alkoxide with an alkyl halide or, in this case, a nucleophilic aromatic substitution on an activated aryl halide.

Step-by-Step Experimental Protocol

The following protocol is a generalized procedure based on established methods for nucleophilic aromatic substitution on chloropyrazines.

Step 1: Preparation of Sodium Isopropoxide

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous isopropanol.

-

Carefully add sodium metal (in small portions) to the isopropanol at 0 °C. The reaction is exothermic.

-

Stir the mixture until all the sodium has reacted to form a clear solution of sodium isopropoxide in isopropanol.

Step 2: Nucleophilic Aromatic Substitution

-

In a separate reaction vessel, dissolve 2,5-dichloropyrazine in a suitable solvent, which can be isopropanol itself or a polar aprotic solvent like DMSO or DMF.[5]

-

Add the freshly prepared sodium isopropoxide solution dropwise to the solution of 2,5-dichloropyrazine at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The electron-deficient nature of the pyrazine ring facilitates the nucleophilic attack.[5]

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization to yield the final product.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 1081522-65-7[9][10][11] |

| Molecular Formula | C₇H₉ClN₂O[9][11] |

| Molecular Weight | 172.61 g/mol [9][10][11] |

| Appearance | Expected to be a solid or oil |

| Purity | Typically >95% for research use[10] |

| Storage | Inert atmosphere, 2-8°C[9] |

Characterization of the synthesized this compound would be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Historical Context and Future Perspectives

The development of synthetic methodologies for creating substituted pyrazines has been a significant area of research in organic and medicinal chemistry. The ability to introduce various functional groups onto the pyrazine core allows for the fine-tuning of a molecule's pharmacological properties. The synthesis of compounds like this compound is a direct result of the advancements in cross-coupling reactions and nucleophilic aromatic substitution techniques.[5]

The pyrazine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The specific combination of a chloro and an isopropoxy substituent on the pyrazine ring in this compound provides a unique electronic and steric profile that can be exploited in drug design. This compound can serve as a valuable building block for the synthesis of more complex molecules with potential applications in various therapeutic areas, including oncology, infectious diseases, and neurology.[12] As our understanding of disease pathways deepens, the demand for novel and diverse chemical entities will continue to grow, ensuring that the exploration of substituted pyrazines remains a vibrant and important field of research.

References

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

-

Williamson Ether Synthesis. (n.d.). BYJU'S. Retrieved January 4, 2026, from [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

-

Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved January 4, 2026, from [Link]

-

The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development. (n.d.). Future Market Insights. Retrieved January 4, 2026, from [Link]

-

Williamson ether synthesis. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]

-

9.5. Williamson ether synthesis. (n.d.). Lumen Learning. Retrieved January 4, 2026, from [Link]

-

The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 4, 2026, from [Link]

-

The Preparation of Hydroxypyrazines and Derived Chloropyrazines. (n.d.). Journal of the American Chemical Society. Retrieved January 4, 2026, from [Link]

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery | MDPI [mdpi.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. byjus.com [byjus.com]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. 1081522-65-7|this compound|BLD Pharm [bldpharm.com]

- 10. cas 1081522-65-7|| where to buy this compound [french.chemenu.com]

- 11. chemscene.com [chemscene.com]

- 12. nbinno.com [nbinno.com]

Methodological & Application

The Versatile Building Block: Applications and Protocols for 2-Chloro-5-isopropoxypyrazine in Modern Synthesis

In the landscape of modern medicinal chemistry and materials science, the pyrazine scaffold stands out as a privileged heterocyclic motif. Its inherent electronic properties and capacity for diverse functionalization make it a cornerstone in the design of novel therapeutic agents and functional materials. Among the myriad of pyrazine-based building blocks, 2-Chloro-5-isopropoxypyrazine has emerged as a particularly valuable intermediate. This guide provides an in-depth exploration of its applications, supported by detailed experimental protocols, to empower researchers in their synthetic endeavors.

Introduction to a Key Synthetic Intermediate

This compound (CAS No. 1081522-65-7) is a substituted pyrazine characterized by a reactive chlorine atom at the 2-position and an isopropoxy group at the 5-position.[1][2][3] This unique substitution pattern offers a strategic advantage in multistep syntheses. The electron-withdrawing nature of the pyrazine ring system, further modulated by the chloro and isopropoxy substituents, renders the C-Cl bond susceptible to a variety of transformations, primarily nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

The isopropoxy group not only influences the electronic landscape of the molecule but also enhances its solubility in organic solvents, a practical advantage in many reaction setups. Its role as a key intermediate is underscored by the prevalence of substituted pyrazines in a wide array of biologically active compounds.[4][5]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a starting material is paramount for successful and reproducible synthetic outcomes.

| Property | Value | Reference |

| CAS Number | 1081522-65-7 | [1][2][3] |

| Molecular Formula | C₇H₉ClN₂O | [1][2][3] |

| Molecular Weight | 172.61 g/mol | [1][2][3] |

| Appearance | Typically a solid | |

| Storage | Inert atmosphere, 2-8°C | [2] |

While specific spectroscopic data is often proprietary, typical characterization would involve the following analyses for which data is often available from suppliers upon request.[2][6]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyrazine ring, a septet for the methine proton of the isopropoxy group, and a doublet for the methyl protons.

-

¹³C NMR: The carbon NMR spectrum would reveal the characteristic chemical shifts for the carbon atoms of the pyrazine ring and the isopropoxy substituent.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would display absorption bands corresponding to C-H, C-N, C-O, and C-Cl bonds within the molecule.

Synthesis of this compound

The primary route for the synthesis of this compound involves the nucleophilic aromatic substitution of a more readily available precursor, 2,5-dichloropyrazine.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution of 2,5-Dichloropyrazine

This protocol leverages the differential reactivity of the two chlorine atoms on the 2,5-dichloropyrazine ring, allowing for a selective monosubstitution.

Reaction Principle: The reaction proceeds via a nucleophilic aromatic substitution (SNAᵣ) mechanism. The electron-deficient pyrazine ring is attacked by the isopropoxide nucleophile, generated in situ from isopropanol and a strong base. One of the chlorine atoms is subsequently displaced.

Experimental Workflow Diagram:

Caption: General workflow for the synthesis of this compound.

Materials:

-

2,5-Dichloropyrazine

-

Anhydrous Isopropanol

-

Sodium hydride (NaH) or another strong base (e.g., potassium tert-butoxide)

-

Anhydrous reaction solvent (e.g., THF or DMF) if not using isopropanol as the solvent

-

Water (for quenching)

-

Ethyl acetate or other suitable extraction solvent

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Step-by-Step Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous isopropanol.

-

Cool the isopropanol in an ice bath and carefully add sodium hydride (1.1 equivalents) portion-wise to generate sodium isopropoxide.

-

Once the evolution of hydrogen gas has ceased, add a solution of 2,5-dichloropyrazine (1.0 equivalent) in a minimal amount of anhydrous solvent (if necessary).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound.

Applications in Cross-Coupling Reactions